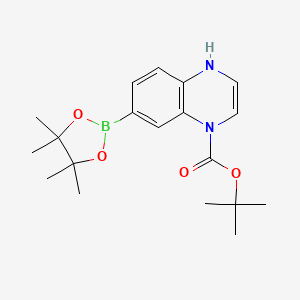
tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and a dioxaborolane group, which is often used in organic synthesis.
Méthodes De Préparation
The synthesis of tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone. The dioxaborolane group is then introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source. The tert-butyl ester is usually formed through esterification reactions under acidic or basic conditions.
Analyse Des Réactions Chimiques
tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The quinoxaline core is known for its biological activity, making this compound a candidate for drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate involves its interaction with molecular targets through its quinoxaline core and dioxaborolane group. The quinoxaline core can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The dioxaborolane group can participate in chemical reactions, forming new bonds and altering the compound’s properties.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate include other quinoxaline derivatives and dioxaborolane-containing compounds. What sets this compound apart is the combination of these two functional groups, providing unique reactivity and potential applications. Other similar compounds include:
- Quinoxaline derivatives with different substituents.
- Dioxaborolane-containing compounds used in organic synthesis.
This unique combination of functional groups makes this compound a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C19H27BN2O4 |
|---|---|
Poids moléculaire |
358.2 g/mol |
Nom IUPAC |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C19H27BN2O4/c1-17(2,3)24-16(23)22-11-10-21-14-9-8-13(12-15(14)22)20-25-18(4,5)19(6,7)26-20/h8-12,21H,1-7H3 |
Clé InChI |
XXCFNQZVTIQXGW-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=CN3C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


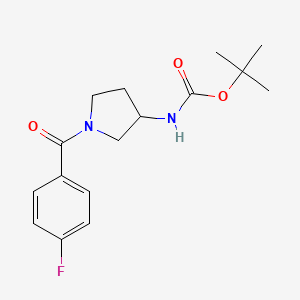
![8-N-(3,3-dimethylbutan-2-yl)-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B14792720.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14792722.png)
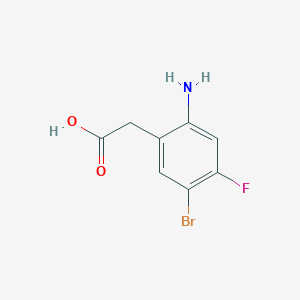
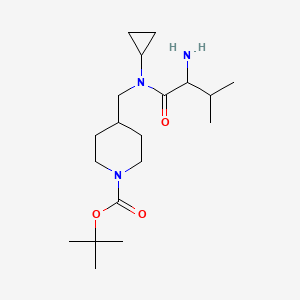
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;nickel(2+)](/img/structure/B14792737.png)

![ethyl (2S)-2-amino-5-[[(2R)-3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B14792749.png)
![4-Thiazolidinecarboxamide, 3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-2-propenyl-](/img/structure/B14792762.png)
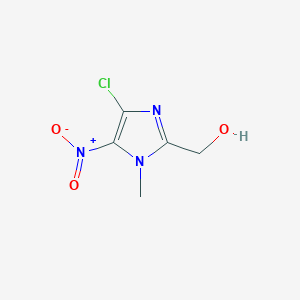
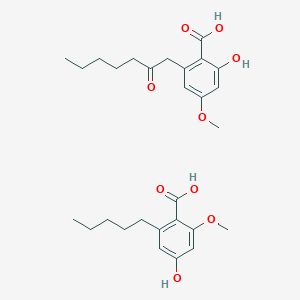
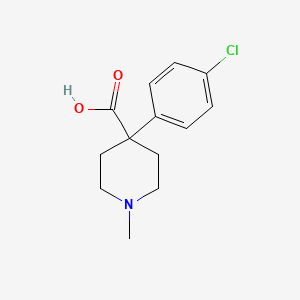
![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate](/img/structure/B14792781.png)
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14792788.png)
